1-[N'-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea
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Overview
Description
1-[N’-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea is a complex organic compound with a unique structure that combines benzyl, methylphenyl, and phenylurea groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[N’-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 4-methylphenyl isocyanate to form an intermediate, which is then reacted with phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions: 1-[N’-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction may produce amines or hydrocarbons .
Scientific Research Applications
1-[N’-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-[N’-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-Benzyl-1-(4-methylphenyl)methanamine
- 4-benzyl-N-(4-methylphenyl)-1-piperazinecarbothioamide
Comparison: 1-[N’-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications .
Properties
CAS No. |
656836-07-6 |
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Molecular Formula |
C22H22N4O |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-[N'-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea |
InChI |
InChI=1S/C22H22N4O/c1-17-12-14-20(15-13-17)24-21(23-16-18-8-4-2-5-9-18)26-22(27)25-19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H3,23,24,25,26,27) |
InChI Key |
WCFHMLPRRBYPPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NCC2=CC=CC=C2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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